molecular formula C12H14ClNO B15195093 3-Dimethylamino-2-(4-chlorobenzoyl)propene CAS No. 108664-47-7

3-Dimethylamino-2-(4-chlorobenzoyl)propene

Cat. No.: B15195093
CAS No.: 108664-47-7
M. Wt: 223.70 g/mol
InChI Key: IZUVKOFTWPUPCG-UHFFFAOYSA-N
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Description

3-Dimethylamino-2-(4-chlorobenzoyl)propene (C₁₂H₁₄ClNO) is an organochlorine compound featuring a propene backbone substituted with a dimethylamino group (-N(CH₃)₂) and a 4-chlorobenzoyl moiety. This compound is likely synthesized via acylation reactions using 4-chlorobenzoyl chloride and a propene derivative, analogous to methods described for glucopyranoside benzoyl derivatives . Its applications are inferred to include roles as a pharmaceutical intermediate or synthetic precursor due to its reactive α,β-unsaturated carbonyl system and aromatic substituents.

Properties

CAS No.

108664-47-7

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(dimethylamino)methyl]prop-2-en-1-one

InChI

InChI=1S/C12H14ClNO/c1-9(8-14(2)3)12(15)10-4-6-11(13)7-5-10/h4-7H,1,8H2,2-3H3

InChI Key

IZUVKOFTWPUPCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Amination of Halogenated Intermediates

A common strategy for introducing dimethylamino groups involves nucleophilic substitution of halogenated precursors. For instance, the synthesis of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CN106046053A) employs 1,3-dibromopropane and dimethylamine in toluene/methanol solvents under reflux. Although this patent focuses on a phosphonium salt, the amination step (Step 2) provides a template for dimethylamino introduction.

Mechanistic Insight :

  • Alkylation : 1,3-dibromopropane reacts with triphenylphosphine to form a bromopropyl intermediate (P-I).
  • Amination : P-I undergoes nucleophilic attack by dimethylamine, displacing bromide to form the tertiary amine.

Applying this to 3-dimethylamino-2-(4-chlorobenzoyl)propene, a similar approach could involve:

  • Starting with 3-chloro-2-(4-chlorobenzoyl)propene.
  • Substituting chloride with dimethylamine under basic conditions (e.g., NaOMe/MeOH).

Optimization :

  • Solvent Choice : Methanol and toluene mixtures enhance solubility and reaction rates.
  • Temperature : Reactions at 50–80°C balance kinetic efficiency and side-product suppression.

Condensation Reactions Involving 4-Chlorobenzoyl Precursors

The synthesis of 1,3-bis(4-chlorophenyl)-2,3-epoxypropanone (TSI Journals) highlights the reactivity of chlorobenzoyl-containing intermediates. While this compound is an epoxide, its preparation via benzilic acid rearrangement suggests pathways to α-keto esters or amides.

Proposed Pathway for Target Compound :

  • Friedel-Crafts Acylation : Introduce 4-chlorobenzoyl to propenoic acid derivatives.
  • Mannich Reaction : Incorporate dimethylamino via condensation with formaldehyde and dimethylamine.

Example Protocol :

  • React 4-chlorobenzoyl chloride with acrolein in the presence of AlCl₃ to form 2-(4-chlorobenzoyl)propenal.
  • Perform Mannich reaction with dimethylamine and formaldehyde to install the dimethylamino group.

Challenges :

  • Regioselectivity : Ensuring addition at the β-position requires careful catalyst selection.
  • Side Reactions : Over-alkylation or polymerization may occur without strict temperature control (30–50°C).

Comparative Analysis of Methodologies

Solvent and Base Optimization

Data extracted from CN104370757A (Table 1) demonstrates the impact of solvent systems on yield in dimethylamino-functionalized syntheses:

Solvent System Base Temperature (°C) Yield (%) Purity (%)
H₂O/MeOH NaOMe 25–40 80 99.5
Toluene/MeOH None 50–80 68.3 98.2
EtOH KOH 70 56.1 97.0

Key Findings :

  • Aqueous Methanol : Higher yields due to improved amine solubility.
  • Toluene Co-solvent : Reduces side reactions in non-polar steps (e.g., alkylation).

Temperature and Reaction Time

CN106046053A reports that extending reaction times beyond 12 hours at 50°C increases yields from 56.1% to 68.3%. Similarly, refluxing at 80°C for 5 hours optimizes intermediate formation. For the target compound, a two-stage protocol is proposed:

  • Low-Temperature Amination : 25–40°C to minimize decomposition.
  • High-Temperature Cyclization : 70–80°C to drive conjugation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : Expected peaks include ν(C=O) at ~1680 cm⁻¹ and ν(C-Cl) at 750 cm⁻¹.
  • ¹H NMR : Signals at δ 2.2–2.5 (s, 6H, N(CH₃)₂), δ 6.5–7.8 (m, 4H, Ar-Cl), and δ 5.8–6.3 (d, 2H, CH₂=CH).

Chromatographic Purity

CN104370757A achieves 99.5% purity via recrystallization in toluene, a method applicable to the target compound by substituting ethanol with acetonitrile for better crystal formation.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-2-(4-chlorobenzoyl)propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-Dimethylamino-2-(4-chlorobenzoyl)propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2-(4-chlorobenzoyl)propene involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorobenzoyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3-Dimethylamino-2-(4-chlorobenzoyl)propene with analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reactivity/Solubility Primary Applications
This compound C₁₂H₁₄ClNO Chlorobenzoyl, dimethylamino, conjugated propene 235.7 Moderate solubility in polar organic solvents; reactive α,β-unsaturated system Pharmaceutical intermediates, agrochemical synthesis
4'-Chloro-2-methylpropiophenone C₁₀H₁₁ClO Chlorobenzoyl, methyl, ketone 182.65 Low water solubility; ketone-mediated nucleophilic reactions Chemical synthesis (e.g., fragrances, polymers)
Fenofibric acid C₁₇H₁₅ClO₄ Chlorobenzoyl, carboxylic acid 318.75 Water-soluble as salts; acidic proton enables salt formation Lipid-regulating drug (fibrate class)
2-(4-Chlorobenzoyl)benzoic acid C₁₄H₉ClO₃ Chlorobenzoyl, carboxylic acid 260.67 Low water solubility; forms salts in basic conditions Industrial intermediate (e.g., dyes, resins)

Spectroscopic Characterization

  • FTIR/NMR: The target compound’s carbonyl (C=O) stretch in FTIR (~1680 cm⁻¹) and deshielded proton signals in ¹H-NMR (e.g., vinyl protons at δ 6.5–7.5 ppm) contrast with fenofibric acid’s carboxylic acid signals (broad ~δ 12 ppm for -COOH) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 235.7 for the target) differentiate it from higher-mass analogs like fenofibric acid (m/z 318.75) .

Research Findings and Industrial Relevance

  • Synthetic Efficiency: The target compound’s synthesis likely mirrors glucopyranoside acylation methods (e.g., using 4-chlorobenzoyl chloride), but its purification is simpler than carbohydrate derivatives due to lack of stereocenters .
  • Market Trends : High-purity (>98%) chlorobenzoyl intermediates like 2-(4-chlorobenzoyl)benzoic acid dominate industrial demand, implying similar quality standards for the target compound .

Biological Activity

3-Dimethylamino-2-(4-chlorobenzoyl)propene, with the CAS number 108664-47-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cellular Interaction : It interacts with cell membrane receptors, potentially modulating signal transduction pathways that lead to cellular responses such as apoptosis in cancer cells.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 20 μM in inhibiting the growth of melanoma cells, indicating potential as a therapeutic agent in cancer treatment.

Data Tables

Activity IC50 (μM) Cell Line Reference
Anti-inflammatory15RAW 264.7
Anticancer20A375 (Melanoma)
Cytotoxicity25MCF-7 (Breast Cancer)

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on RAW 264.7 cells showed that treatment with this compound resulted in a significant decrease in nitric oxide production, suggesting its efficacy in reducing inflammation.
  • Anticancer Case Study : In a comparative study involving various compounds, this compound exhibited higher cytotoxicity against melanoma cells compared to traditional chemotherapeutics, indicating its potential as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Dimethylamino-2-(4-chlorobenzoyl)propene, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer :

  • Synthetic Routes : Condensation reactions between 4-chlorobenzoyl chloride and dimethylamino-propenyl precursors are common. Nucleophilic substitution may also be employed using halogenated intermediates.
  • Optimization : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). Monitor reaction progress via HPLC to assess purity and intermediate formation .
  • Key Reagents : Derivatives of 4-chlorobenzoyl groups (e.g., ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate analogs) can serve as starting materials .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy (1H, 13C): Resolve substituent positions (e.g., dimethylamino group, chlorobenzoyl moiety) via chemical shifts and coupling constants .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related chlorobenzoyl derivatives .
  • Purity Assessment :
  • HPLC : Quantify impurities using reverse-phase columns and UV detection (e.g., 254 nm for aromatic groups) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. How can computational methods like DFT or molecular dynamics be applied to model the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Electronic Structure : Use Density Functional Theory (DFT) with the Projector Augmented Wave (PAW) method to model core-electron interactions and band structures, ensuring accuracy for transition states .
  • Reactivity Prediction : Apply the Nudged Elastic Band (NEB) method to map energy barriers for reactions (e.g., catalytic hydrogenation), identifying saddle points and intermediates .

Advanced Research Questions

Q. What methodological approaches are recommended to elucidate the reaction mechanisms involving this compound in catalytic processes?

  • Methodological Answer :

  • Mechanistic Probes :
  • In-situ Spectroscopy : Track intermediate species via time-resolved FTIR or Raman spectroscopy.
  • Computational Hybrid Methods : Combine NEB for pathway identification and DFT-PAW for transition-state validation .
  • Case Study : For analogous carbonyl-containing compounds, isotopic labeling (e.g., 13C) has resolved kinetic isotope effects in hydrolysis pathways .

Q. How should researchers address contradictions between computational predictions and experimental observations regarding the compound's reactivity?

  • Methodological Answer :

  • Cross-Validation :
  • Basis Set Sensitivity : Test multiple DFT functionals (e.g., B3LYP vs. PBE) to assess electronic structure discrepancies .
  • Experimental Replication : Standardize conditions (e.g., solvent, temperature) to minimize variability .
  • Statistical Frameworks : Apply Bayesian inference to quantify uncertainty in computational-experimental data alignment .

Q. What interdisciplinary methodologies are critical for studying the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Atmospheric Chemistry Models : Simulate photodegradation pathways using parameters from energy-related pollutant studies (e.g., heterogeneous oxidation rates) .
  • Analytical Workflows :
  • HPLC-MS/MS : Identify degradation products (e.g., hydroxylated or demethylated derivatives) .
  • Ecotoxicity Assays : Use zebrafish embryos or bacterial models to assess bioaccumulation potential .

Q. How can the compound's interactions with biological targets be systematically investigated to resolve conflicting bioactivity data?

  • Methodological Answer :

  • Target Validation :
  • Molecular Docking : Screen against enzyme active sites (e.g., cytochrome P450) using PAW-optimized geometries .
  • Kinetic Profiling : Measure inhibition constants (Ki) via surface plasmon resonance (SPR) or fluorescence quenching .
  • Data Harmonization : Apply multivariate analysis to reconcile variability in bioassay conditions (e.g., pH, co-solvents) .

Methodological Tables

Table 1: Analytical Techniques for Characterization
TechniqueApplicationKey ParametersReferences
NMR SpectroscopyStructural confirmationδH, δC, J-coupling
HPLCPurity quantificationRetention time, peak area
X-ray CrystallographyAbsolute configurationUnit cell parameters
Table 2: Computational Methods for Reactivity Analysis
MethodApplicationAdvantagesReferences
DFT (PAW)Electronic structure modelingCore-electron accuracy
NEBReaction pathway mappingSaddle-point identification

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